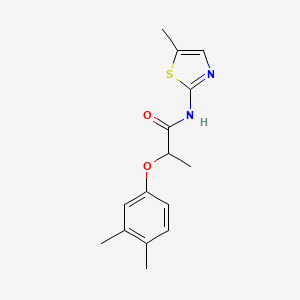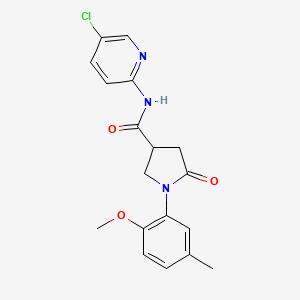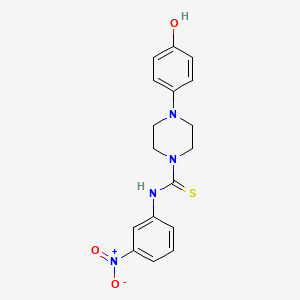
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is an organic compound that belongs to the class of amides It features a phenoxy group substituted with two methyl groups, a thiazole ring, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of 3,4-dimethylphenoxypropanoic acid: The 3,4-dimethylphenol is reacted with 3-chloropropanoic acid in the presence of a base like sodium hydroxide to form the ester, which is then hydrolyzed to yield the acid.
Formation of the amide: The 3,4-dimethylphenoxypropanoic acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride is reacted with 5-methyl-1,3-thiazol-2-amine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The phenoxy and thiazole rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products
Oxidation: Products may include 3,4-dimethylphenoxypropanoic acid derivatives with hydroxyl or carboxyl groups.
Reduction: The primary product would be 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used in studies investigating the biological activity of thiazole-containing molecules.
Materials Science: Its unique structure may be explored for the development of novel materials with specific electronic or optical properties.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in hydrogen bonding and π-π interactions, while the phenoxy group can enhance lipophilicity, aiding in membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)propanamide: Lacks the methyl group on the thiazole ring.
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-oxazol-2-yl)propanamide: Contains an oxazole ring instead of a thiazole ring.
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide: Has a butanamide moiety instead of a propanamide.
Uniqueness
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylphenoxy and thiazole moieties can result in unique interactions with biological targets, potentially leading to novel therapeutic effects.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-9-5-6-13(7-10(9)2)19-12(4)14(18)17-15-16-8-11(3)20-15/h5-8,12H,1-4H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDZPYMDXXODII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NC=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B4839813.png)
![2-(4-nitrophenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4839827.png)
![1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4839835.png)
![N-(3-ethoxypropyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4839843.png)
![6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4839849.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4839855.png)
METHANONE](/img/structure/B4839856.png)

![METHYL 3-[2-(AZEPAN-1-YL)-2-OXOETHYL]-7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4839868.png)
![N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4839871.png)
![4-[({[3-(2-Oxopyrrolidinyl)propyl]amino}thioxomethyl)amino]benzenesulfonamide](/img/structure/B4839878.png)
![5,7-DIMETHYL-3-{[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4839906.png)
![methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4839913.png)
